Cas no 72540-77-3 (Methyl 2-methylpiperidine-2-carboxylate hydrochloride)
Methyl 2-methylpiperidine-2-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-methylpiperidine-2-carboxylate hydrochloride
- methyl2-methylpiperidine-2-carboxylatehydrochloride
- DTXSID90718304
- AS-53588
- MFCD14582619
- P16726
- CS-0057766
- 72540-77-3
- Methyl 2-methyl-2-piperidinecarboxylate hydrochloride
- SCHEMBL17392829
- AKOS027263770
- Methyl 2-methylpiperidine-2-carboxylate HCl
- Methyl 2-methylpiperidine-2-carboxylate--hydrogen chloride (1/1)
- EN300-6782534
- Methyl 2-methyl-2-piperidinecarboxylate hydrochloride, AldrichCPR
- methyl 2-methylpiperidine-2-carboxylate;hydrochloride
- SB41863
- 2-piperidinecarboxylic acid, 2-methyl-, methyl ester, hydrochloride
- DB-109222
- ALBB-016707
-
- MDL: MFCD14582619
- Inchi: 1S/C8H15NO2.ClH/c1-8(7(10)11-2)5-3-4-6-9-8;/h9H,3-6H2,1-2H3;1H
- InChI Key: FZEWZZLRRJQKKT-UHFFFAOYSA-N
- SMILES: Cl.O(C)C(C1(C)CCCCN1)=O
Computed Properties
- Exact Mass: 193.0869564g/mol
- Monoisotopic Mass: 193.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 200.2±33.0 °C at 760 mmHg
- Flash Point: 74.9±25.4 °C
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
Methyl 2-methylpiperidine-2-carboxylate hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 2-methylpiperidine-2-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325182-1g |
Methyl 2-methylpiperidine-2-carboxylate hydrochloride |
72540-77-3 | 95% | 1g |
$351 | 2021-08-18 | |
| TRC | B451533-50mg |
Methyl 2-Methylpiperidine-2-carboxylate Hydrochloride |
72540-77-3 | 50mg |
45.00 | 2021-08-17 | ||
| TRC | B451533-100mg |
Methyl 2-Methylpiperidine-2-carboxylate Hydrochloride |
72540-77-3 | 100mg |
60.00 | 2021-08-17 | ||
| TRC | B451533-500mg |
Methyl 2-Methylpiperidine-2-carboxylate Hydrochloride |
72540-77-3 | 500mg |
$ 92.00 | 2023-04-18 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M177290-1g |
Methyl 2-methylpiperidine-2-carboxylate hydrochloride |
72540-77-3 | 97% | 1g |
¥722.90 | 2023-09-01 | |
| Chemenu | CM325182-1g |
Methyl 2-methylpiperidine-2-carboxylate hydrochloride |
72540-77-3 | 95% | 1g |
$112 | 2022-08-31 | |
| Chemenu | CM325182-5g |
Methyl 2-methylpiperidine-2-carboxylate hydrochloride |
72540-77-3 | 95% | 5g |
$345 | 2022-08-31 | |
| eNovation Chemicals LLC | D587135-1G |
methyl 2-methylpiperidine-2-carboxylate hydrochloride |
72540-77-3 | 97% | 1g |
$150 | 2024-07-21 | |
| eNovation Chemicals LLC | D587135-5G |
methyl 2-methylpiperidine-2-carboxylate hydrochloride |
72540-77-3 | 97% | 5g |
$430 | 2024-07-21 | |
| eNovation Chemicals LLC | D587135-10G |
methyl 2-methylpiperidine-2-carboxylate hydrochloride |
72540-77-3 | 97% | 10g |
$720 | 2024-07-21 |
Methyl 2-methylpiperidine-2-carboxylate hydrochloride Suppliers
Methyl 2-methylpiperidine-2-carboxylate hydrochloride Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Methyl 2-methylpiperidine-2-carboxylate hydrochloride
Methyl 2-methylpiperidine-2-carboxylate hydrochloride (CAS No. 72540-77-3): A Comprehensive Overview
Methyl 2-methylpiperidine-2-carboxylate hydrochloride, a compound with the chemical formula C₇H₁₃NO₂·HCl, is a derivative of piperidine that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its unique CAS number 72540-77-3, exhibits a complex molecular structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in both laboratory settings and industrial applications.
The significance of Methyl 2-methylpiperidine-2-carboxylate hydrochloride lies in its versatility as a building block in medicinal chemistry. Piperidine derivatives are widely recognized for their role in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The presence of the ester group and the methyl-substituted piperidine ring contributes to its unique pharmacological properties, enabling it to interact with biological targets in specific ways. This has led to extensive research into its potential applications in drug discovery.
Recent studies have highlighted the compound's utility in the synthesis of small-molecule inhibitors. For instance, researchers have explored its use in developing kinase inhibitors, which are crucial for treating various forms of cancer. The structural motif of Methyl 2-methylpiperidine-2-carboxylate hydrochloride allows for modifications that can fine-tune binding affinity and selectivity, making it an attractive scaffold for medicinal chemists. Additionally, its role in peptidomimetics has been investigated, where it serves as a key component in creating molecules that mimic the behavior of natural peptides but with improved pharmacokinetic profiles.
The hydrochloride form of this compound ensures better handling and formulation characteristics, which are essential for clinical trials and commercial drug production. Its stability under various storage conditions makes it a reliable choice for researchers working on long-term projects. Moreover, the compound's compatibility with high-throughput screening (HTS) techniques has facilitated rapid identification of lead compounds in drug discovery pipelines. This has been particularly beneficial in academic and industrial settings where efficiency is paramount.
In the realm of computational chemistry, Methyl 2-methylpiperidine-2-carboxylate hydrochloride has been used as a reference molecule to develop predictive models for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These models help in assessing the potential success rate of new drug candidates before they enter expensive and time-consuming preclinical testing. The compound's well-documented interactions with biological targets have provided valuable data points for machine learning algorithms, enhancing their accuracy and reliability.
The synthesis of Methyl 2-methylpiperidine-2-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and environmental impact. Techniques such as catalytic hydrogenation and enzymatic resolution have been employed to achieve high yields and purity levels. These improvements have made the compound more accessible to researchers worldwide, fostering further innovation in drug development.
One notable application of Methyl 2-methylpiperidine-2-carboxylate hydrochloride is in the development of antiviral agents. The ability of piperidine derivatives to interfere with viral replication mechanisms has been exploited to create novel therapeutic strategies. For example, studies have shown that modifications to the piperidine ring can enhance binding to viral proteases or polymerases, thereby inhibiting viral activity. This approach has been particularly promising against RNA viruses, which pose significant challenges due to their rapid mutation rates.
Another area where this compound has shown promise is in the treatment of neurological disorders. Piperidine derivatives are known to cross the blood-brain barrier (BBB), making them suitable candidates for central nervous system (CNS) drugs. Research indicates that Methyl 2-methylpiperidine-2-carboxylate hydrochloride can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and epilepsy. Its ability to interact with receptors like serotonin and dopamine suggests potential therapeutic benefits when designed into more complex molecules.
The future prospects of Methyl 2-methylpiperidine-2-carboxylate hydrochloride are bright, with ongoing research exploring new synthetic routes and applications. Innovations in green chemistry are driving efforts to develop more sustainable methods for producing this compound, aligning with global initiatives to reduce chemical waste and energy consumption. Collaborative efforts between academia and industry are also fostering interdisciplinary approaches that could lead to breakthroughs in drug discovery.
In conclusion, Methyl 2-methylpiperidine-2-carboxylate hydrochloride (CAS No. 72540-77-3) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. The advancements in synthetic chemistry and computational methods have enhanced its accessibility and utility, paving the way for new therapeutic developments. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in modern medicine.
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